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Compound of Interest

Compound Name: RU5135

Cat. No.: B10770831 Get Quote

RU5135 is a synthetic steroid derivative characterized by an amidine functional group. Its

chemical properties are summarized below.

Property Value

IUPAC Name

(3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-

hydroxy-9a,11a-dimethyl-

3,3a,3b,4,5,5a,6,7,8,9,9b,11-

dodecahydronaphtho[2,1-e]indol-10-one

CAS Number 78774-26-2

Chemical Formula C₁₈H₂₈N₂O₂

Molecular Weight 304.43 g/mol

SMILES

O=C1[C@@]2([H])--INVALID-LINK--

CC[C@@]32C">C@([H])

[C@]4([H])CC(N)=N[C@@]4(C)C1

Description A novel convulsant amidine steroid.[1]

Biological Activity and Mechanism of Action
RU5135 is a potent antagonist of the major inhibitory neurotransmitter receptors in the central

nervous system: the γ-aminobutyric acid (GABA) receptor and the glycine receptor. It exerts its

convulsant effects by blocking the inhibitory actions of these neurotransmitters.
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Antagonism of GABA Receptors
RU5135 acts as a competitive antagonist at GABAA receptors. It has been shown to

antagonize the effects of the GABAA agonist muscimol in a competitive manner.[2][3] This

indicates that RU5135 binds to the same site as GABA on the receptor complex, thereby

preventing the channel from opening in the presence of the agonist.

Antagonism of Glycine Receptors
RU5135 is also a potent antagonist of glycine receptors, exhibiting a strychnine-like effect.[2][3]

It competitively inhibits the action of glycine, another key inhibitory neurotransmitter, particularly

in the brainstem and spinal cord.

The dual antagonism of both GABA and glycine receptors contributes to the powerful excitatory

and convulsant properties of RU5135.

Quantitative Data
The antagonistic potency of RU5135 has been quantified using the pA2 value, which

represents the negative logarithm of the molar concentration of an antagonist that produces a

two-fold shift in the concentration-response curve of an agonist.

Receptor
Target

Agonist Used Preparation pA2 Value Reference

GABAA Receptor Muscimol
Rat Cuneate

Nucleus Slice
8.31 [2][3]

Glycine Receptor Glycine
Isolated Rat

Optic Nerve
7.67 [2][3]

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity

of RU5135.

Electrophysiological Analysis of RU5135 Antagonism
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This protocol describes the method for determining the antagonistic effects of RU5135 on

GABA and glycine receptors using extracellular recording from isolated rat nervous tissue.[2][3]

1. Tissue Preparation:

Male Sprague-Dawley rats (150-200g) are decapitated and the brain is rapidly removed and

placed in chilled, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl

4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).

For GABAA receptor studies, slices of the cuneate nucleus (400 µm thick) are prepared.

For glycine receptor studies, the optic nerves are isolated.

2. Electrophysiological Recording:

The tissue preparation is placed in a superfusion chamber and continuously perfused with

oxygenated Krebs-Henseleit solution at 32°C.

Extracellular potentials are recorded using glass microelectrodes filled with 2 M NaCl.

A stable baseline response to the application of the agonist (muscimol for cuneate nucleus,

glycine for optic nerve) is established.

3. Antagonist Application and Data Analysis:

RU5135 is added to the superfusion solution at various concentrations.

Dose-response curves for the agonist are constructed in the absence and presence of

different concentrations of RU5135.

The pA2 value is determined from a Schild plot, which is a linear regression of log(dose ratio

- 1) against log(antagonist concentration). A slope of 1 indicates competitive antagonism.

GABAA Receptor Binding Assay
This protocol describes a representative method for a radioligand binding assay to determine

the affinity of RU5135 for the GABAA receptor, based on standard procedures from the era of

its initial characterization.
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1. Membrane Preparation:

Whole rat brains are homogenized in ice-cold 0.32 M sucrose.

The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris.

The supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the crude synaptic

membranes.

The pellet is washed multiple times by resuspension in buffer and centrifugation to remove

endogenous GABA.

2. Binding Assay:

The washed membranes are incubated with a radiolabeled GABAA receptor agonist, such as

[³H]muscimol, in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

The incubation is carried out in the presence of varying concentrations of RU5135.

Non-specific binding is determined in the presence of a high concentration of unlabeled

GABA.

3. Data Analysis:

The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity

retained on the filters is measured by liquid scintillation counting.

The concentration of RU5135 that inhibits 50% of the specific binding of the radioligand

(IC₅₀) is determined.

The equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ value using the

Cheng-Prusoff equation.

Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of RU5135 as a competitive

antagonist at GABAA and glycine receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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